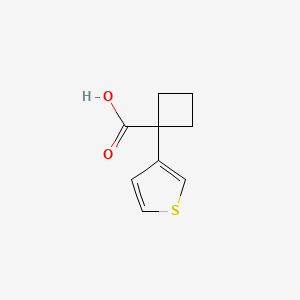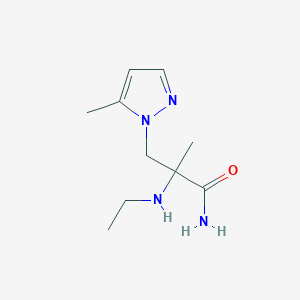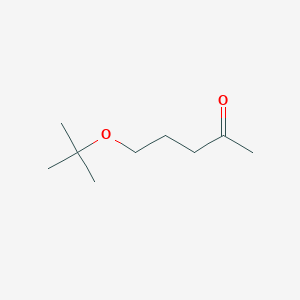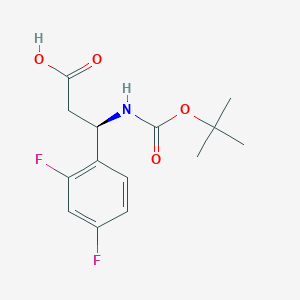
(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with a suitable carbonyl-containing reagent under controlled conditions. The reaction may be catalyzed by acids or bases, and the product is often purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for monitoring and control.
化学反応の分析
Types of Reactions
(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups such as alkyl or acyl groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride: A stereoisomer with different biological activity.
N-acylpyrrolidines: A broader class of compounds with similar structural features.
Uniqueness
(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
特性
分子式 |
C9H17ClN2O |
|---|---|
分子量 |
204.70 g/mol |
IUPAC名 |
pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
InChIキー |
NFNGYUXIXLYXKH-DDWIOCJRSA-N |
異性体SMILES |
C1CCN(C1)C(=O)[C@H]2CCCN2.Cl |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13536535.png)

![Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)






![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)
![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)

![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)

